Edoxaban

anticoagulation factor Xa inhibition coagulation assays

Choose Edoxaban for research requiring potent, selective FXa inhibition with a distinct pharmacokinetic profile. Unlike apixaban or rivaroxaban, edoxaban relies on P-glycoprotein transport (negligible CYP450 metabolism), exhibits 50% renal clearance, and carries an FDA boxed warning against use in patients with CrCl >95 mL/min due to reduced efficacy—making generic substitution scientifically unjustified. With once-daily dosing, 62% bioavailability, and a Ki of 0.561 nM, it is ideal for anticoagulation studies, DVT/PE models, and surgical thromboprophylaxis research.

Molecular Formula C24H30ClN7O4S
Molecular Weight 548.1 g/mol
CAS No. 480449-70-5
Cat. No. B1671109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdoxaban
CAS480449-70-5
SynonymsDU-176
DU-176b
edoxaban
edoxaban tosylate
N-(5-chloropyridin-2-yl)-N'-((1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-(5-methyl-4,5,6,7- tetrahydro(1,3)thiazolo(5,4-c)pyridine-2-carboxamido)cyclohexyl)oxamide
N-(5-chloropyridin-2-yl)-N'-((1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine-2-carboxamido)cyclohexyl)ethanediamide p-toluenesulfonate monohydrate
Savaysa
Molecular FormulaC24H30ClN7O4S
Molecular Weight548.1 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
InChIInChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1
InChIKeyHGVDHZBSSITLCT-JLJPHGGASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 93.29 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Edoxaban CAS 480449-70-5: Direct Factor Xa Inhibitor Procurement and Selection Evidence


Edoxaban (CAS 480449-70-5) is an oral direct factor Xa inhibitor belonging to the non-vitamin K antagonist oral anticoagulant (NOAC) class, indicated for stroke prevention in non-valvular atrial fibrillation and for the treatment/prevention of venous thromboembolism [1]. It exhibits competitive, reversible inhibition of factor Xa with a reported inhibition constant (Ki) of 0.561 nM for free FXa and >10,000-fold selectivity over thrombin [2][3]. Edoxaban is administered once daily with approximately 62% oral bioavailability and a plasma half-life of 10–14 hours in individuals with normal renal function [4].

Edoxaban CAS 480449-70-5: Why In-Class Substitution Is Not Clinically or Operationally Equivalent


Although edoxaban shares the factor Xa inhibition target with apixaban and rivaroxaban, substitution among NOACs is precluded by distinct pharmacokinetic profiles, metabolic pathways, and regulatory dosing guidance that directly affect both clinical efficacy and procurement decisions [1]. Edoxaban demonstrates 50% renal clearance compared with 25% for apixaban and 33% for rivaroxaban, while its metabolism is uniquely dependent on P-glycoprotein transport with negligible CYP450 involvement—unlike rivaroxaban and apixaban, which are CYP3A4 substrates [2][3]. The ENGAGE AF-TIMI 48 trial further established that edoxaban carries a specific FDA boxed warning against use in patients with creatinine clearance >95 mL/min due to reduced efficacy relative to warfarin—a contraindication absent from apixaban and rivaroxaban labeling [4]. These material differences in elimination route, drug–drug interaction liability, and renal-function–specific dosing make generic substitution scientifically and regulatory unjustified.

Edoxaban CAS 480449-70-5: Quantitative Differentiation Evidence for Scientific Selection


Edoxaban vs. Apixaban, Rivaroxaban: Superior Anticoagulation Potency in Functional Clotting Assays

In a head-to-head comparative study of four oral anti-Xa agents, edoxaban exhibited the strongest anticoagulation effect in multiple functional clotting assays compared with apixaban, betrixaban, and rivaroxaban. At 2.5 μg/mL in the activated clotting time (ACT) assay and at 1.0 μg/mL in thromboelastography (TEG), edoxaban produced the greatest anticoagulation effect among all tested agents [1]. Similarly, in prothrombinase-induced clotting time (PiCT), prothrombin time (PT), and activated partial thromboplastin time (aPTT) assays at 1 μg/mL, edoxaban demonstrated stronger effects than apixaban, betrixaban, and rivaroxaban [1].

anticoagulation factor Xa inhibition coagulation assays ACT TEG

Edoxaban Pharmacokinetic Differentiation: Intermediate Renal Clearance and CYP450 Independence vs. Apixaban and Rivaroxaban

Edoxaban occupies a distinct pharmacokinetic position among NOACs. It demonstrates 50% renal clearance, which is intermediate between apixaban (27%) and dabigatran (80%), and higher than rivaroxaban (33%) [1][2]. Crucially, edoxaban is not a substrate of CYP450 enzymes and is affected only by strong inhibitors/inducers of P-glycoprotein, whereas rivaroxaban and apixaban are substrates for both P-gp and CYP3A4 and therefore require consideration of drugs affecting either pathway [3]. Edoxaban's bioavailability of 62% exceeds apixaban's 50% and greatly exceeds dabigatran's 3–7%, and its time to peak concentration of 1–2 hours is faster than apixaban (3–4 hours) and rivaroxaban (2–4 hours) [1][4].

pharmacokinetics renal clearance drug metabolism CYP450 P-glycoprotein

Edoxaban vs. Warfarin: Phase III ENGAGE AF-TIMI 48 Trial Demonstrates Noninferior Efficacy with Superior Safety

In the ENGAGE AF-TIMI 48 trial (N=21,105), high-dose edoxaban (60 mg once daily) was noninferior to warfarin for the primary efficacy endpoint of stroke or systemic embolism, with event rates of 1.18% per year for edoxaban versus 1.50% per year for warfarin in the modified intention-to-treat population (HR 0.79; 97.5% CI 0.63–0.99; p<0.001 for noninferiority, p=0.02 for superiority) [1]. High-dose edoxaban also demonstrated a significant reduction in major bleeding compared with warfarin: 2.75% per year versus 3.43% per year (HR 0.80; 95% CI 0.71–0.91; p<0.001) [2]. A secondary analysis further demonstrated that edoxaban's benefit is maintained across CHA₂DS₂-VASc scores, with incrementally larger absolute reductions in outcomes in higher-risk patients [3].

atrial fibrillation stroke prevention major bleeding phase III trial noninferiority

Edoxaban Bleeding Profile: Reduced Intracranial Hemorrhage and Clinically Relevant Bleeding vs. Warfarin; Dose-Dependent GI Bleeding Differentiated from Apixaban

An HTA systematic review aggregating 9 RCTs (n=74,472) demonstrated that all DOACs reduced intracranial hemorrhage versus warfarin, with edoxaban 60 mg showing a reduction of 6 to 13 fewer events per 1,000 patients [1]. However, edoxaban 60 mg showed a statistically significant increase in gastrointestinal (GI) bleeding compared with warfarin, a finding also observed with dabigatran 150 mg and rivaroxaban 20 mg, but notably absent for apixaban [1]. Edoxaban 60 mg also significantly reduced clinically relevant bleeding events by 25 fewer per 1,000 patients (95% CI 14 to 37 fewer) [1]. This profile contrasts with apixaban, which did not demonstrate a statistically significant increase in GI bleeding [1].

intracranial hemorrhage gastrointestinal bleeding safety bleeding risk

Edoxaban vs. Rivaroxaban and Apixaban in Orthopedic Surgery: Comparable Anticoagulant Effect with Lower Bleeding Risk than Rivaroxaban

A systematic review and network meta-analysis comparing rivaroxaban, apixaban, and edoxaban versus enoxaparin for thromboprophylaxis after hip or knee arthroplasty found that all three oral factor Xa inhibitors demonstrated better anticoagulant effect compared with enoxaparin [1]. However, a key differentiation emerged: rivaroxaban had a higher bleeding rate, whereas apixaban and edoxaban did not show significantly higher bleeding risks compared with enoxaparin [1].

orthopedic surgery thromboprophylaxis venous thromboembolism bleeding

Edoxaban Manufacturing Process Optimization: Patent-Documented Yield Improvement via Chiral Synthesis and Flow Reactor Technology

Daiichi Sankyo has documented a novel synthetic method for a key intermediate in edoxaban synthesis that significantly increases overall yield and improves manufacturing efficiency . The process improvements include an enhanced approach for synthesizing a key chiral bromolactone, application of a cyclization reaction utilizing neighboring group participation to construct a differentially protected 1,2-cis-diamine, and implementation of plug-flow reactor technology enabling reactions with unstable intermediates at multihundred-kilogram scale . Additionally, patents describe highly pure crystalline forms of edoxaban p-toluenesulfonate monohydrate with defined physicochemical properties suitable for pharmaceutical formulation [1].

process chemistry chiral synthesis flow chemistry manufacturing efficiency scale-up

Edoxaban CAS 480449-70-5: Validated Research and Industrial Application Scenarios


Atrial Fibrillation Stroke Prevention with Demonstrated Bleeding Reduction vs. Warfarin

For research and clinical settings requiring anticoagulation in patients with non-valvular atrial fibrillation and CHADS₂ score ≥2, edoxaban 60 mg once daily is supported by ENGAGE AF-TIMI 48 phase III trial data (N=21,105) demonstrating noninferior stroke prevention efficacy and a 20% relative risk reduction in major bleeding compared with warfarin (HR 0.80; 95% CI 0.71–0.91; p<0.001) [6]. This evidence-based benefit–risk profile, combined with once-daily dosing and no requirement for routine coagulation monitoring, supports procurement for both clinical trial and real-world evidence generation programs. Dose reduction to 30 mg once daily is indicated for patients with CrCl 15–50 mL/min, body weight ≤60 kg, or concomitant use of certain P-gp inhibitors [4].

Venous Thromboembolism Treatment and Secondary Prevention

Edoxaban is indicated for the treatment of deep vein thrombosis and pulmonary embolism, as well as for secondary prevention of recurrent venous thromboembolism, based on the HOKUSAI-VTE phase III trial (NCT00986154) comparing edoxaban to warfarin following initial parenteral anticoagulation [6]. The compound's 62% oral bioavailability and 1–2 hour time to peak plasma concentration provide rapid onset of anticoagulation without the need for bridging with low-molecular-weight heparin [4]. This pharmacokinetic profile, coupled with once-daily dosing, makes edoxaban suitable for procurement in both acute treatment protocols and long-term secondary prevention strategies.

Post-Orthopedic Surgery Thromboprophylaxis with Favorable Bleeding Profile vs. Rivaroxaban

In the orthopedic surgery setting (hip or knee arthroplasty), edoxaban demonstrates better anticoagulant efficacy than enoxaparin without the significantly higher bleeding risk observed with rivaroxaban [6]. This differentiation is particularly relevant for procurement decisions in surgical thromboprophylaxis protocols where minimizing postoperative bleeding complications is a critical consideration. The favorable safety profile, combined with oral once-daily administration, supports use in both research settings evaluating surgical anticoagulation strategies and in formulary selection for orthopedic care pathways.

Ex Vivo Anticoagulation and Hemostasis Research Requiring Potent Anti-Xa Activity

For in vitro and ex vivo hemostasis research requiring robust anticoagulation, edoxaban provides the strongest anticoagulation effect among commercially available oral anti-Xa agents in functional clotting assays including activated clotting time (ACT) and thromboelastography (TEG) at equivalent mass concentrations [6]. This property is particularly valuable for studies evaluating anticoagulation reversal strategies, laboratory monitoring methods, and drug–drug interaction assessments where a potent, reproducible anti-Xa effect is required. Researchers should note that anti-Xa activity measurements alone do not fully reflect the biologic spectrum of edoxaban, necessitating complementary functional coagulation assays [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Edoxaban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.